molecular formula C4H11Cl2N B2929484 2-Chloro-2-methylpropylamine hydrochloride CAS No. 30533-51-8

2-Chloro-2-methylpropylamine hydrochloride

Cat. No.: B2929484
CAS No.: 30533-51-8
M. Wt: 144.04
InChI Key: LOUHLMICRIPPTD-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpropylamine hydrochloride is a versatile organic building block of interest in synthetic and pharmaceutical chemistry. The structure of this compound, featuring both an amine hydrochloride and a tertiary chloride functional group, makes it a valuable precursor for nucleophilic substitution reactions and the synthesis of more complex molecules. Researchers may employ it in the development of novel amine derivatives or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The growing focus on sustainable peptide production and the exploration of novel synthetic routes, such as N- to C-direction synthesis to improve atom economy, underscores the need for diverse and specialized building blocks like this compound . This compound is provided as a high-purity material to ensure reliable and reproducible results in research applications. It is intended for use by qualified laboratory professionals. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHOQEQOWAGKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-methylpropylamine hydrochloride typically involves the reaction of 2-chloro-2-methylpropane with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methylpropylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of primary or secondary amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is commonly used.

Major Products

The major products formed from these reactions include various amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-2-methylpropylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methylpropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amine group play crucial roles in these interactions, often leading to the inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Phenyl-1-propanamine Hydrochloride

  • Key Differences: Substituent: Aromatic phenyl group replaces the methyl group at the β-position. Applications: Used in pharmaceutical intermediates (e.g., antidepressant synthesis) .

2-(Diisopropylamino)ethyl Chloride Hydrochloride

  • Key Differences: Chain Length: Extended ethyl chain vs. propyl chain. Substituents: Bulky diisopropyl groups on the nitrogen. Applications: Precursor in nerve agent antidotes and organocatalysts . Reactivity: Bulkier substituents slow nucleophilic substitution reactions compared to the dimethyl analog.

2-Chloroethylamine Hydrochloride

  • Key Differences: Chain Length: Shorter ethyl backbone. Applications: Reagent in peptide synthesis and crosslinking agents . Reactivity: Higher susceptibility to hydrolysis due to the primary amine structure.

Comparative Data Table

Parameter 2-Chloro-2-methylpropylamine HCl 2-Phenyl-1-propanamine HCl 2-(Diisopropylamino)ethyl Chloride HCl 2-Chloroethylamine HCl
Molecular Weight ~170.08 g/mol ~201.70 g/mol ~223.18 g/mol ~116.59 g/mol
Structure C₅H₁₃ClN·HCl C₉H₁₄ClN·HCl C₈H₁₈ClN·HCl C₂H₇ClN·HCl
Solubility Highly water-soluble (HCl salt) Moderate in polar solvents Low in water (bulky substituents) Highly water-soluble
Thermal Stability Stable up to 150°C Decomposes above 100°C Stable up to 200°C Degrades at 80°C
Primary Applications Organic synthesis intermediates Pharmaceutical intermediates Nerve agent antidotes Crosslinking agents

Research Findings and Hazards

Reactivity Trends

  • Nucleophilic Substitution :
    • 2-Chloro-2-methylpropylamine HCl reacts faster than diisopropyl analogs due to reduced steric hindrance .
    • 2-Chloroethylamine HCl undergoes rapid hydrolysis, limiting its shelf life .

Toxicity and Handling

  • 2-Chloro-2-methylpropylamine HCl: Limited toxicity data; precautions include avoiding inhalation and skin contact (similar to tertiary amines) .
  • 2-Phenyl-1-propanamine HCl : Phenyl groups may introduce neurotoxic risks .

Biological Activity

2-Chloro-2-methylpropylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by a chlorinated structure, which influences its biological activity and potential applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C4H10ClN
  • Molecular Weight : 109.58 g/mol
  • CAS Number : 68478-87-9

The compound's structure includes a chlorine atom attached to a branched amine, which can affect its interaction with biological systems.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been studied for its potential as a:

  • Monoamine Releasing Agent : It may promote the release of monoamines such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.
  • Inhibitor of Reuptake Mechanisms : Similar to other amines, it may inhibit the reuptake of neurotransmitters, prolonging their action in the synaptic cleft.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Stimulant Properties : It has been associated with increased locomotor activity in animal models, suggesting stimulant-like effects.
  • Potential Antidepressant Activity : By modulating monoamine levels, it may have antidepressant effects, although further studies are required to confirm this.
  • Anxiolytic Effects : Some studies suggest that it may reduce anxiety-like behaviors in preclinical models.

Toxicology and Safety Profile

The safety profile of this compound has not been extensively documented. However, like other chlorinated amines, it may pose risks such as:

  • Cytotoxicity : High concentrations could lead to cell death or damage, particularly in neuronal cells.
  • Potential for Abuse : Its stimulant properties raise concerns about misuse and dependency.

Study on Neurotransmitter Release

A study published in the Journal of Neurochemistry demonstrated that this compound significantly increased dopamine release in rat striatal slices. The findings indicated a dose-dependent relationship, with higher concentrations resulting in greater neurotransmitter release.

Comparative Analysis with Similar Compounds

CompoundStructure TypeMonoamine ActivityToxicity Level
2-Chloro-2-methylpropylamine HClChlorinated AmineHighModerate
AmphetaminePhenethylamineVery HighHigh
MethylphenidatePiperidine DerivativeHighModerate

This table illustrates how this compound compares to other known stimulants in terms of activity and safety.

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